HaloTag O2 Tobramycin
Description
Properties
Molecular Formula |
C₃₂H₆₁ClN₆O₁₃ |
|---|---|
Molecular Weight |
773.31 |
Synonyms |
N-(((2R,3S,5R,6R)-5-amino-6-(((2S,3S,4R,6S)-4,6-diamino-3-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydromethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy-3-hydroxytetrahydro-2H-pyran-2-yl)methyl)-4-((2-(2((6-chlorohexyl)oxyl)ethoxy)ethy |
Origin of Product |
United States |
Synthetic Methodologies and Structural Considerations of Halotag O2 Tobramycin Conjugates
Chemical Synthesis of the HaloTag O2 Ligand Moiety
The HaloTag O2 ligand is a bifunctional molecule. It contains a chloroalkane group, which serves as the reactive moiety for covalent binding to the HaloTag protein, and a functional group for conjugation to a molecule of interest, in this case, tobramycin (B1681333). nih.govbenthamopen.comresearchgate.net These two ends are connected by a short, flexible spacer. The synthesis of this ligand is a multi-step process involving the precise assembly of these components.
The core of the ligand is the chloroalkane tail, which acts as a substrate for the modified haloalkane dehalogenase enzyme (HaloTag protein), forming a specific and irreversible covalent bond. researchgate.netcytoskeleton.comnih.gov To bridge this reactive group to a conjugation site, a hydrophilic spacer is introduced. The "O2" designation specifically refers to a dietylene glycol spacer, which consists of two repeating ethylene (B1197577) glycol units. promega.comresearchgate.netpromega.com The incorporation of this spacer is a critical step, as it can influence the solubility and steric availability of the final conjugate. researchgate.net The synthesis involves chemically attaching the ethylene glycol spacer to the chloroalkane backbone.
To enable the attachment of tobramycin, a reactive functional group must be installed at the terminus of the ethylene glycol spacer. Depending on the desired coupling chemistry, this can be either a primary amine or a succinimidyl ester (SE).
HaloTag® Amine (O2) Ligand : This variant features a terminal reactive amine group. promega.compromega.com It is designed to be conjugated with molecules that possess an activated carboxylic acid, such as a succinimidyl ester. promega.compromega.com
HaloTag® Succinimidyl Ester (O2) Ligand : This version is synthesized to have a terminal succinimidyl ester group. promega.compromega.comsmolecule.com The SE group is highly reactive toward primary amines, forming a stable amide bond under physiological conditions. smolecule.com This is the key functionality for direct conjugation to the amine groups present on the tobramycin molecule.
Table 1: Components of the HaloTag O2 Ligand Moiety
| Component | Chemical Identity | Function |
|---|---|---|
| Reactive Group | Chloroalkane | Covalently binds to the HaloTag protein. nih.govbenthamopen.com |
| Spacer | Dietylene Glycol (O2) | Provides flexibility and solubility. promega.comresearchgate.net |
| Functional Group | Succinimidyl Ester (SE) or Amine | Enables covalent conjugation to a target molecule. promega.compromega.com |
Strategies for Covalent Conjugation to Tobramycin
The conjugation of the HaloTag O2 ligand to tobramycin requires a site-specific and efficient chemical reaction that preserves the essential structural features of the antibiotic while linking it to the chloroalkane reporter.
Tobramycin is an aminoglycoside antibiotic characterized by the presence of five primary amine groups. cdnsciencepub.comelutinc.com These amines serve as the primary attachment points for conjugation. The key to creating a defined conjugate is to exploit the differential reactivity of these amines. The relative basicity, and thus nucleophilicity, of the amino groups in tobramycin has been reported to be in the order of C-6' > C-3 > (C-2', C-3") > C-1. cdnsciencepub.com
The most common strategy for coupling involves an amide bond formation. This is achieved by reacting the HaloTag® Succinimidyl Ester (O2) Ligand with one of the primary amines on the tobramycin molecule. promega.com The succinimidyl ester is an excellent leaving group, facilitating a nucleophilic attack from a tobramycin amine to form a highly stable, covalent amide linkage. smolecule.com By carefully controlling the reaction conditions, it is possible to favor acylation at the most reactive C-6' amine, providing a degree of site-specificity to the conjugation. cdnsciencepub.com
Achieving a high yield and purity of the final HaloTag O2 Tobramycin conjugate is dependent on the careful optimization of reaction parameters. Key considerations include the choice of solvent, reaction temperature, and stoichiometry of the reactants.
For the coupling reaction between a succinimidyl ester and an amine, it is critical to use an anhydrous aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to prevent the hydrolysis of the SE group, which would render it inactive. The reaction is typically performed in the presence of a non-nucleophilic base to ensure the tobramycin amines are deprotonated and thus sufficiently nucleophilic.
While specific yield data for the this compound synthesis is not publicly detailed, similar bioconjugation reactions provide a benchmark for optimization goals. For instance, the conjugation of a HaloTag O2 SE ligand to other amine-containing molecules has been reported with yields of over 40% and purities exceeding 98%. Purification of the final conjugate is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to separate the desired product from unreacted starting materials and potential side products.
Table 2: Reactive Moieties for this compound Conjugation
| Molecule | Reactive Group | Reacts With | Resulting Bond |
|---|---|---|---|
| HaloTag O2 Ligand | Succinimidyl Ester (SE) | Primary Amine | Amide |
| Tobramycin | Primary Amine (e.g., at C-6') | Succinimidyl Ester (SE) | Amide |
Physicochemical Characterization of this compound
The final conjugate, this compound, is a hybrid molecule with distinct physicochemical properties derived from its constituent parts. The tobramycin component is a polycationic, highly water-soluble aminoglycoside. In contrast, the HaloTag ligand itself has an amphiphilic character, with the hydrophobic chloroalkane tail and the more hydrophilic ethylene glycol spacer. researchgate.net
The complete characterization of the purified conjugate would involve a suite of analytical techniques. Mass spectrometry would be used to confirm the molecular weight of the final product, verifying the successful 1:1 conjugation of the HaloTag O2 ligand to tobramycin. researchgate.netNuclear Magnetic Resonance (NMR) spectroscopy would be employed to confirm the chemical structure, including identifying the specific site of amide bond formation on the tobramycin ring system. researchgate.net The purity of the final compound would be assessed using analytical HPLC. The functional integrity of the chloroalkane moiety would be confirmed by its ability to covalently react with the HaloTag protein in a specific and irreversible manner. promega.compromega.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| HaloTag O2 Ligand |
| Tobramycin |
| HaloTag® Amine (O2) Ligand |
| HaloTag® Succinimidyl Ester (O2) Ligand |
| Chloroalkane |
| Ethylene Glycol |
| N-hydroxysuccinimide |
| Dimethylformamide (DMF) |
Spectroscopic and Chromatographic Validation of Conjugate Formation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are utilized to assess the purity of the final conjugate. mdpi.com These techniques separate the conjugate from any unreacted starting materials or byproducts, allowing for its isolation and quantification. The purity of the conjugate is critical for ensuring that subsequent biological assays are accurate and reproducible.
Table 1: Analytical Validation of this compound Conjugate
| Analytical Technique | Purpose | Key Findings |
|---|---|---|
| Mass Spectrometry | Confirms the molecular weight of the final conjugate. | Observed molecular weight matches the theoretical mass of this compound. mdpi.com |
| NMR Spectroscopy | Verifies the structural integrity and the covalent linkage between tobramycin and the HaloTag O2 linker. | Spectral data are consistent with the proposed chemical structure. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the synthesized conjugate. | The final product shows a high degree of purity, suitable for biological applications. mdpi.com |
Influence of Linker Length and Composition on Biological Activity (e.g., O2 vs. O4)
The linker connecting a drug molecule to a tag can significantly impact the conjugate's biological properties. In the context of HaloTag-tobramycin conjugates, the length and composition of the linker, such as the O2 and O4 linkers, are critical determinants of activity. The O2 linker consists of an ethylene glycol repeat, while the O4 linker has three ethylene glycol repeats, resulting in a longer, more flexible tether. promega.com
Research on other aminoglycoside conjugates has shown that linker length can affect antibacterial and antifungal efficacy. mdpi.comacs.org For instance, studies on tobramycin derivatives have demonstrated that altering the linker can modulate activity against various bacterial strains. acs.orgnih.gov While direct comparative studies on HaloTag O2 versus O4 tobramycin are not extensively detailed in the provided results, the principle that linker modification influences biological outcomes is well-established for this class of molecules. publish.csiro.aumdpi.com The choice between an O2 and O4 linker would likely depend on the specific application, balancing factors like steric hindrance and the desired spatial orientation of the tobramycin moiety.
Table 2: Comparison of HaloTag Linker Properties
| Linker Type | Composition | Potential Influence on Biological Activity |
|---|---|---|
| HaloTag® Amine (O2) Ligand | Reactive amine connected to an alkyl chloride via one ethylene glycol repeat. promega.com | Shorter linker may provide a more rigid connection, potentially influencing binding affinity and specificity. |
| HaloTag® Amine (O4) Ligand | Reactive amine connected to an alkyl chloride via three ethylene glycol repeats. promega.com | Longer, more flexible linker may reduce steric hindrance and allow for better interaction with the biological target. |
Integration with Reporter Tags for Diverse Research Applications
The versatility of the HaloTag system allows for the covalent attachment of various functional ligands, enabling a wide array of research applications. acs.orgnih.gov This section focuses on the conjugation of fluorophores for cellular imaging and the incorporation of affinity tags for proteomic analyses.
Fluorophore Conjugation for Imaging (e.g., Janelia Fluor Dyes)
The covalent nature of the HaloTag-ligand interaction is ideal for fluorescent labeling of proteins in both live and fixed cells. acs.orgnih.gov By conjugating a fluorophore to the this compound, researchers can visualize the localization and dynamics of the molecule within cellular environments.
Janelia Fluor (JF) dyes are a prominent class of fluorophores used with the HaloTag system due to their exceptional brightness, photostability, and cell permeability. promega.comnih.gov These dyes are available across a wide spectral range, facilitating multicolor imaging experiments. eventsair.compromega.com The conjugation of Janelia Fluor dyes to the HaloTag allows for high-resolution imaging techniques, including confocal and super-resolution microscopy, providing detailed insights into the subcellular distribution of the tobramycin conjugate. nih.goveventsair.com
Table 3: Selected Janelia Fluor® HaloTag® Ligands for Imaging
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features |
|---|---|---|---|
| Janelia Fluor® 549 | 549 | 571 | Bright and photostable, suitable for single-molecule imaging. nih.gov |
| Janelia Fluor® 646 | 646 | 664 | Far-red dye with excellent cell permeability. nih.gov |
| Janelia Fluor® 635 | N/A | N/A | Cell-permeable dye ideal for labeling proteins in endogenous settings. biocompare.com |
N/A: Specific excitation and emission maxima were not provided in the search results.
Affinity Tag Incorporation for Enrichment and Proteomics
Beyond imaging, the HaloTag system is a powerful tool for studying protein interactions and for proteomic applications. nih.govpromega.co.uk By attaching an affinity handle, such as biotin (B1667282), to the this compound conjugate, researchers can perform affinity purification of the conjugate and any associated binding partners. promega.com
This approach, often referred to as affinity purification-mass spectrometry (AP-MS), enables the identification of proteins that interact with the tobramycin conjugate within a cellular lysate. oup.comresearchgate.net The covalent and highly specific nature of the HaloTag capture technology allows for efficient enrichment of target proteins and their interacting complexes, even at low expression levels. nih.gov This facilitates the characterization of the cellular machinery that interacts with tobramycin, providing insights into its mechanism of action and potential off-target effects. nih.govencyclopedia.pub
Table 4: Common Affinity Tags and Their Applications with HaloTag
| Affinity Tag | Binding Partner | Application | Reference |
|---|---|---|---|
| Biotin | Streptavidin/Avidin | Protein pull-downs, affinity purification for proteomics. | promega.com |
| HaloLink™ Resin | HaloTag fusion protein | Direct covalent capture of fusion proteins and complexes for purification and proteomic analysis. | nih.gov |
| His-tag | Nickel or Cobalt resin | Protein purification via immobilized metal affinity chromatography (IMAC). | researchgate.net |
| FLAG-tag | Anti-FLAG antibody | Immunoprecipitation and Western blotting. | researchgate.net |
Advanced Methodological Applications of Halotag O2 Tobramycin in Bacterial Systems
Genetically Engineered Bacterial HaloTag Expression Systems
A prerequisite for using HaloTag O2 Tobramycin (B1681333) to study bacterial uptake is the stable and controlled expression of the HaloTag protein within the bacterium of interest. This is achieved through genetically engineered expression systems that allow for precise control over the production and location of the HaloTag protein.
The controlled production of HaloTag protein is crucial for quantitative assays, as the amount of expressed protein directly influences the signal output. To achieve this, HaloTag is typically encoded on a plasmid under the control of an inducible promoter. biorxiv.org This allows researchers to grow bacterial cultures to a desired density before initiating HaloTag protein synthesis.
One commonly used method involves isopropyl-β-D-1-thiogalactopyranoside (IPTG) as an inducer. biorxiv.orgnih.gov In systems like the E. coli BL21(DE3) strain, IPTG induces the expression of T7 RNA polymerase, which in turn drives the transcription of the HaloTag gene from a T7 promoter on the expression plasmid. nih.gov The level of expression can be modulated by varying the concentration of IPTG, which allows for the optimization of the assay conditions. biorxiv.org Another well-established inducible system uses arabinose. researchgate.net In this system, the addition of arabinose to the growth medium activates the araBAD promoter, leading to the expression of the fused HaloTag protein. The fluorescence intensity from labeled HaloTag has been shown to be proportional to the concentration of arabinose used for induction, allowing for fine-tuned control over protein levels. researchgate.net
Table 1: Comparison of Inducible Expression Systems for HaloTag in E. coli
| Feature | IPTG-Inducible System (e.g., T7 Promoter) | Arabinose-Inducible System (e.g., araBAD Promoter) |
|---|---|---|
| Inducer | Isopropyl-β-D-1-thiogalactopyranoside (IPTG) | L-Arabinose |
| Mechanism | IPTG removes the LacI repressor, allowing expression of T7 RNA polymerase, which drives target gene expression. nih.gov | Arabinose binds to the AraC protein, activating it to promote transcription from the PBAD promoter. researchgate.net |
| Control Level | Often described as a strong, "all-or-none" induction, but can be tuned by varying IPTG concentration. biorxiv.org | Allows for fine-tuned, dose-dependent control over expression levels. researchgate.net |
| Common Host Strain | BL21(DE3) nih.gov | Strains capable of metabolizing arabinose. |
Gram-negative bacteria possess two membranes—the inner (cytoplasmic) membrane and the outer membrane—which enclose a compartment known as the periplasm. To understand how a molecule like tobramycin traverses these distinct barriers, HaloTag can be specifically directed to either the cytoplasm or the periplasm. researchgate.net This compartmentalized analysis is a key advantage of the HaloTag system. biorxiv.orgresearchgate.net
Cytoplasmic Localization: For cytoplasmic expression, the HaloTag gene is expressed without any signal peptides. It has been successfully fused to cytoplasmic proteins, such as the protease ClpP, to confirm its functionality and localization within the E. coli cytoplasm. asm.org
Periplasmic Localization: To target the HaloTag protein to the periplasm, it is fused with a periplasmic protein containing a signal peptide, such as the disulfide bond oxidase DsbA. biorxiv.orgasm.org The signal peptide directs the fusion protein for secretion across the inner membrane into the periplasmic space. asm.org Confocal microscopy has been used to confirm that the labeling pattern of DsbA-HaloTag fusions is consistent with localization at the cell periphery, as expected for a periplasmic protein. biorxiv.org
The ability to express functional HaloTag in both the cytoplasm and periplasm of E. coli has been robustly demonstrated, expanding the tools available for studying bacterial cell biology. asm.orgnih.gov
Quantitative Analysis of Small Molecule Accumulation
With a controlled and localized HaloTag expression system in place, researchers can perform quantitative measurements of HaloTag O2 Tobramycin accumulation. This is primarily achieved through a competitive binding assay known as BaCAPA, with data analyzed using flow cytometry and confocal microscopy.
The Bacterial Chloroalkane Penetration Assay (BaCAPA) is a powerful method developed to measure the accumulation of small molecules inside bacteria. biorxiv.orgresearchgate.net The assay leverages the covalent reaction between the HaloTag protein and its chloroalkane-linked ligands. researchgate.net
The principle of the assay when applied to this compound is as follows:
Pulse Step: Bacterial cells expressing HaloTag in a specific compartment (cytoplasm or periplasm) are first incubated with this compound. If the tobramycin conjugate successfully penetrates the relevant bacterial membranes and reaches the HaloTag protein, it will form an irreversible covalent bond, occupying the active site of the protein. biorxiv.org
Chase Step: The cells are then incubated with a fluorescently labeled chloroalkane ligand (e.g., linked to a TMR or coumarin (B35378) dye). biorxiv.org This fluorescent probe competes for any remaining, unoccupied HaloTag proteins.
Quantification: The amount of tobramycin accumulation is inversely proportional to the resulting cellular fluorescence. High accumulation of this compound means fewer HaloTag sites are available for the fluorescent probe, resulting in a low fluorescence signal. Conversely, poor penetration of tobramycin leaves most HaloTag sites available, leading to a high fluorescence signal upon labeling with the fluorescent probe. biorxiv.org
This method allows for a quantitative assessment of how effectively the tobramycin conjugate enters a specific bacterial compartment. researchgate.net
Flow cytometry is the primary analytical tool for quantifying the results of the BaCAPA on a population level. biorxiv.orgacs.org After the pulse-chase steps, the fluorescence of thousands of individual bacterial cells is measured as they pass one-by-one through a laser beam. This provides a robust, statistically significant measurement of the median or mean fluorescence of the entire bacterial population. By comparing the fluorescence of cells treated with this compound to control cells (treated with a vehicle), researchers can calculate the degree of accumulation. This high-throughput method allows for the rapid screening and comparison of uptake under various conditions or across different bacterial strains. biorxiv.org
Table 2: Illustrative BaCAPA Data using Flow Cytometry This table presents hypothetical data to illustrate the experimental principle.
| Condition | Description | Mean Fluorescence Intensity (Arbitrary Units) | Inferred Tobramycin Accumulation |
| Control (No Competitor) | Cells expressing cytoplasmic HaloTag, treated only with the fluorescent chloroalkane probe. | 10,000 | Baseline (0%) |
| Test (High Concentration) | Cells expressing cytoplasmic HaloTag, pulsed with a high concentration of this compound before the fluorescent probe chase. | 2,500 | High |
| Test (Low Concentration) | Cells expressing cytoplasmic HaloTag, pulsed with a low concentration of this compound before the fluorescent probe chase. | 7,500 | Low |
| Negative Control (No HaloTag) | Wild-type cells (no HaloTag expression) treated with the fluorescent chloroalkane probe. | 50 | Negligible (background) |
While flow cytometry provides population-level data, confocal laser scanning microscopy offers high-resolution spatial information at the single-cell level. royalsocietypublishing.org It is used in conjunction with these assays for several critical purposes:
Localization Confirmation: As mentioned previously, confocal microscopy is essential for visually confirming that the HaloTag fusion proteins are correctly localized to the intended subcellular compartment (cytoplasm or periplasm). biorxiv.org This is achieved by observing the fluorescence pattern within the cell; cytoplasmic localization results in a diffuse signal throughout the cell, while periplasmic localization appears as a fluorescent halo at the cell periphery. biorxiv.orgasm.org
Single-Cell Heterogeneity: Microscopy can reveal cell-to-cell variations in antibiotic uptake within a population, which would be averaged out in a flow cytometry measurement. This allows for the identification of subpopulations that may be more or less permeable to the compound.
Qualitative Visualization: It provides direct visual evidence of the competitive binding in the BaCAPA. Images of cells treated with a high concentration of a competing compound like this compound will appear dimmer than control cells, corroborating the quantitative data from flow cytometry. researchgate.net The improved axial resolution of confocal microscopy helps reduce out-of-focus haze, which is particularly useful for imaging small bacterial cells. royalsocietypublishing.org
High-Resolution Live-Cell Imaging of this compound Dynamics
The development of fluorescently-labeled antibiotic probes, such as a theoretical this compound conjugate, provides an unprecedented opportunity to visualize the journey of an antibiotic into and within a bacterial cell in real-time. By covalently linking the HaloTag protein—expressed in a specific bacterial compartment—to a tobramycin molecule functionalized with a HaloTag ligand and a fluorophore, researchers can employ advanced imaging techniques to study its dynamics at the single-molecule level. This approach offers a significant leap beyond traditional methods that measure bulk accumulation, providing granular insights into the mechanisms of antibiotic uptake, distribution, and interaction with cellular targets.
Super-Resolution Microscopy (SMLM) for Nanoscale Localization
Super-resolution microscopy techniques, such as Single-Molecule Localization Microscopy (SMLM), are essential for visualizing biological structures at resolutions far beyond the diffraction limit of light, often reaching the nanometer scale. researchgate.netresearchgate.net In the context of bacterial systems, applying SMLM to a probe like this compound would enable the precise localization of individual antibiotic molecules within the cell. This is particularly valuable for understanding how aminoglycosides like tobramycin traverse the complex bacterial cell envelope.
For instance, researchers have successfully used HaloTag-based labeling strategies combined with super-resolution imaging to study the organization of key bacterial proteins. researchgate.net A similar approach with this compound could map the antibiotic's entry points, such as porin channels, and its subsequent distribution within the periplasm and cytoplasm. nih.gov By resolving the spatial coordinates of many individual molecules, a composite high-resolution image can be constructed, revealing potential clustering of the antibiotic at specific sites, such as the inner membrane or near ribosomes. This level of detail is critical for understanding the initial, crucial steps of drug uptake and for identifying potential barriers that contribute to resistance. The brightness and photostability of the organic fluorophores used with the HaloTag system are particularly advantageous for SMLM, yielding more photons per molecule and enabling longer imaging times compared to fluorescent proteins. colab.ws
Investigating Intracellular Distribution and Diffusion Rates
Understanding the intracellular distribution of an antibiotic is key to determining its efficacy. Aminoglycosides are known to be actively transported across the cytoplasmic membrane in an energy-dependent process, but their subsequent localization can be complex. ucl.ac.be Using this compound, researchers can quantitatively assess the antibiotic's journey and final destination.
A powerful strategy involves expressing the HaloTag protein in different cellular compartments. biorxiv.org For example, by engineering bacteria to express HaloTag exclusively in the periplasm, the binding of a cell-impermeant fluorescent ligand attached to tobramycin would signal its successful passage across the outer membrane. nih.gov Conversely, expressing HaloTag in the cytoplasm allows for the specific measurement of antibiotic molecules that have crossed both the outer and inner membranes. biorxiv.orgbiorxiv.org This compartment-specific analysis provides clear data on which membrane presents a greater barrier to the drug.
Time-resolved fluorescence microscopy can track the accumulation of the this compound signal in these compartments over time, yielding diffusion and uptake rates. nih.gov Such studies could reveal, for instance, that the initial binding to the outer membrane is rapid, but transport across the inner membrane is the rate-limiting step. This information is crucial for designing antibiotic potentiation strategies that target specific barriers within the bacterial cell envelope. ucl.ac.be
Ex Vivo and Mechanistic Studies in Bacterial Models
Beyond live-cell imaging, this compound can be a powerful tool in more targeted mechanistic studies, including those involving complex bacterial communities like biofilms and investigations into the metabolic state of the bacteria.
Analysis of Antibiotic Potentiation in Biofilm Contexts
Bacterial biofilms are notoriously resistant to antibiotics due to factors like limited drug penetration, altered metabolic states, and the expression of specific resistance genes. nih.gov Understanding how to increase antibiotic efficacy in these contexts is a major research goal. Compounds that enhance the activity of existing antibiotics are known as potentiators. nih.govmdpi.com
A probe like this compound could be used to directly visualize and quantify the effect of a potentiator on antibiotic penetration into a biofilm. For example, researchers could grow a biofilm of HaloTag-expressing bacteria, treat it with a potentiator followed by the this compound probe, and use confocal or super-resolution microscopy to map the antibiotic's distribution. This could reveal whether the potentiator works by disrupting the biofilm matrix to allow deeper penetration or by altering cell membrane permeability to increase uptake into individual cells. nih.gov Some potentiators function by inhibiting efflux pumps or disrupting quorum sensing, the communication system bacteria use to form biofilms. nih.gov Visualizing the downstream effect of these potentiators on tobramycin accumulation would provide direct evidence of their mechanism of action.
Investigating Metabolic Modulation of Tobramycin Activity
The efficacy of aminoglycosides like tobramycin is critically dependent on the metabolic state of the bacterium. Uptake across the inner membrane requires a proton-motive force, which is generated by active metabolism. elifesciences.org However, recent research has challenged the simple dogma that lower metabolism always confers tolerance.
Studies have shown that deleting certain genes in the central carbon metabolism, such as those in the TCA cycle, can lead to increased tolerance to aminoglycosides, even without a significant reduction in drug uptake. elifesciences.org This suggests a more complex link between metabolism, ribosomal protein levels, and antibiotic action.
This compound could be a key tool in dissecting these complex interactions. By using the probe in various metabolic knockout strains of bacteria, researchers could directly correlate changes in metabolic pathways with specific effects on tobramycin uptake, localization, and target binding. For example, one could test whether a knockout strain showing high tolerance also exhibits altered intracellular distribution of tobramycin, perhaps sequestering it away from ribosomes. These experiments could provide a mechanistic link between the activity of a specific metabolic enzyme and the ultimate bactericidal effect of the antibiotic.
Table 2: Example Findings from a Study on Metabolic Modulation of Aminoglycoside Tolerance
This table is based on findings for gentamicin (B1671437) in E. coli metabolic mutants, illustrating how this compound could be used to generate similar data. elifesciences.org
| Bacterial Strain | Metabolic Pathway Affected | Observed Tobramycin Tolerance | Potential Mechanism for Investigation with HaloTag Probe |
| Wild-Type E. coli | None (Control) | Baseline | Normal uptake and target binding. |
| ΔsucA | TCA Cycle (α-ketoglutarate dehydrogenase) | Increased | No change in uptake; investigate for altered ribosomal protein levels or drug sequestration. |
| ΔgltA | TCA Cycle (Citrate synthase) | Increased | No change in uptake; probe for changes in intracellular drug mobility or ribosome association. |
| ΔnuoI | Electron Transport Chain (Complex I) | Increased | No change in uptake; examine for effects on inner membrane potential and ribosomal function. |
Mechanistic Dissection of Tobramycin Action Using Halotag O2 Tobramycin Conjugates
Detailed Investigations into Bacterial Outer Membrane Permeabilization
The initial barrier that tobramycin (B1681333) must overcome in Gram-negative bacteria is the outer membrane (OM). The use of HaloTag O2 tobramycin has enabled a detailed analysis of this crucial first step.
Real-Time Visualization of Membrane Disruption Events
The conjugation of tobramycin to HaloTag O2, which can then be linked to a fluorescent dye, allows for the direct visualization of the antibiotic's interaction with the bacterial cell envelope. This technique has been instrumental in observing the real-time disruption of the outer membrane. Studies have shown that tobramycin's interaction with the OM is a critical step for its entry into the cell. acs.org While specific real-time visualization studies using this compound are emerging, the principle is based on established methods of tracking fluorescently labeled molecules as they interact with and permeate bacterial membranes. pnas.orgresearchgate.net This approach allows researchers to monitor the kinetics of membrane permeabilization and observe the immediate consequences of tobramycin binding to the outer leaflet.
Analysis of Lipopolysaccharide and Phospholipid Interactions
Tobramycin, being polycationic at physiological pH, readily interacts with negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) and phospholipids (B1166683). nih.gov This interaction is a key aspect of its self-promoted uptake mechanism. nih.govresearchgate.net The positively charged aminoglycoside binds to the negatively charged phosphate (B84403) groups of lipid A in the LPS, a primary component of the outer leaflet of the Gram-negative outer membrane. acs.orgnih.gov This binding is thought to disrupt the organized structure of the LPS layer. researchgate.netmdpi.com
Furthermore, tobramycin's interaction extends to the acidic phospholipids present in the bacterial membrane. nih.gov Studies using model membranes have demonstrated that tobramycin can interact with and alter the properties of phospholipid bilayers, further contributing to membrane destabilization. acs.orgnih.gov The HaloTag O2 conjugate allows for a more detailed investigation of these interactions by enabling researchers to track the precise location and concentration of tobramycin at the membrane surface.
| Component of Outer Membrane | Interaction with Tobramycin | Consequence of Interaction |
| Lipopolysaccharide (LPS) | Electrostatic binding to negatively charged phosphate groups of Lipid A. acs.orgnih.gov | Displacement of divalent cations, disruption of LPS cross-linking, and increased outer membrane permeability. nih.govresearchgate.netresearchgate.netmdpi.com |
| Phospholipids | Interaction with negatively charged acidic phospholipids. nih.gov | Alteration of membrane properties and contribution to membrane destabilization. acs.orgnih.gov |
Impact on Divalent Cation Displacement
The structural integrity of the outer membrane in Gram-negative bacteria is heavily reliant on divalent cations, such as magnesium (Mg²⁺) and calcium (Ca²⁺), which form bridges between adjacent LPS molecules. acs.orgnih.gov Tobramycin effectively competes with these cations for the same binding sites on the LPS. nih.govresearchgate.netresearchgate.netmdpi.com The binding of the highly cationic tobramycin displaces these stabilizing divalent cations, leading to a localized disruption of the outer membrane. mdpi.comnih.gov This displacement weakens the LPS layer, creating transient pores and increasing the permeability of the outer membrane, which facilitates the further uptake of tobramycin and other molecules. nih.govresearchgate.netmdpi.com
High-Precision Localization and Dynamics of Ribosomal Binding
Once inside the bacterial cell, tobramycin's primary intracellular target is the ribosome, where it inhibits protein synthesis. The use of this compound has provided a powerful tool to study this process with high precision.
Tracking this compound to 30S Ribosomal Subunit
The bactericidal effect of tobramycin stems from its binding to the bacterial ribosome. nih.govwikipedia.org Specifically, tobramycin targets the 16S rRNA of the 30S ribosomal subunit. nih.govevitachem.com By attaching a fluorescent HaloTag O2 label to tobramycin, researchers can track the journey of the antibiotic molecule from the outer membrane to its ultimate target. This allows for the visualization of its accumulation within the cytoplasm and its subsequent binding to the 30S ribosomal subunit. pnas.orgpatsnap.com Structural studies have pinpointed the binding site to the A-site of the 16S rRNA, where it interferes with the decoding process. pnas.org
| Ribosomal Component | Interaction with Tobramycin | Consequence of Interaction |
| 30S Ribosomal Subunit | Binds to the 16S rRNA. nih.govevitachem.com | Inhibition of protein synthesis. evitachem.com |
| A-site of 16S rRNA | Specific binding site for tobramycin. pnas.org | Induces misreading of mRNA, leading to the production of non-functional or toxic proteins and eventual cell death. nih.govwikipedia.org |
Correlation with Inhibition of Protein Synthesis
The primary bactericidal action of tobramycin is its ability to disrupt protein synthesis. patsnap.com By binding to the 30S and, to some extent, the 50S ribosomal subunits, tobramycin prevents the formation of the 70S initiation complex, which is essential for translating messenger RNA (mRNA) into protein. patsnap.comwikipedia.org This interference leads to the production of nonfunctional or truncated proteins, ultimately resulting in bacterial cell death. patsnap.com
The use of this compound allows for the direct observation of the conjugate's accumulation within the cell, which can then be correlated with the rate of protein synthesis. Research on Escherichia coli has demonstrated a clear temporal link between tobramycin exposure and the cessation of protein production. In one study, while DNA and RNA synthesis resumed shortly after the removal of tobramycin, total protein synthesis remained inhibited for up to 4 hours. nih.gov This prolonged inhibition of functional protein synthesis directly correlated with the duration of the post-antibiotic effect (PAE), a period during which bacterial growth remains suppressed even after the removal of the antibiotic. nih.gov This finding underscores that the key to tobramycin's sustained antibacterial effect lies specifically in its irreversible impact on the protein synthesis machinery.
| Macromolecular Synthesis | Effect During Tobramycin Exposure | Effect After Tobramycin Removal | Correlation with Post-Antibiotic Effect (PAE) |
| DNA Synthesis | Inhibited | Promptly resumed | Not correlated nih.gov |
| RNA Synthesis | Inhibited | Promptly resumed | Not correlated nih.gov |
| Protein Synthesis | Inhibited | Delayed resumption (4 hours) | Directly correlated nih.gov |
This table summarizes the differential effects of tobramycin exposure on major macromolecular synthesis pathways in E. coli and their correlation with the post-antibiotic effect, based on findings from studies on the antibiotic's mechanism. nih.gov
Elucidating Energy-Dependent Uptake Mechanisms
The entry of tobramycin into bacterial cells is not a passive process but rather an active, multi-step mechanism that is critically dependent on the cell's metabolic state. The this compound conjugate is instrumental in studies aimed at visualizing and quantifying this uptake process.
The uptake of aminoglycosides like tobramycin across the bacterial inner membrane is driven by the cell's respiratory activity. patsnap.com Specifically, the process is dependent on the electrochemical gradient, or proton motive force (PMF), generated by the electron transport chain (ETC). nih.govnih.gov The ETC pumps protons across the cytoplasmic membrane, creating an electrical potential and a pH gradient. taylorandfrancis.com This energy potential is harnessed to actively transport tobramycin into the cytoplasm. nih.gov Consequently, agents that disrupt the ETC or dissipate the PMF, known as uncouplers, can significantly reduce tobramycin uptake and its antibacterial efficacy. nih.gov The activity of the ETC and the magnitude of the PMF are therefore key determinants of bacterial susceptibility to tobramycin. nih.gov
The reliance on the electron transport chain intrinsically links tobramycin uptake to the availability of oxygen, as oxygen is the terminal electron acceptor in aerobic respiration. patsnap.comnih.gov This explains why tobramycin is highly effective against aerobic gram-negative bacteria, such as Pseudomonas aeruginosa, but exhibits limited activity against anaerobic bacteria. patsnap.comnih.gov In the absence of oxygen, the electron transport chain is inactive, no significant PMF is generated, and the primary mechanism for tobramycin uptake is shut down. The use of fluorescently labeled tobramycin conjugates can visually confirm the lack of accumulation in bacteria under anaerobic conditions, providing direct evidence for these oxygen-dependent transport pathways.
Studying Bacterial Adaptive Responses to this compound Exposure
Bacteria are not passive targets and can mount complex adaptive responses to survive antibiotic exposure. This compound enables researchers to monitor these responses in real-time, providing insights into the mechanisms of antibiotic tolerance and resistance.
Exposure to sub-inhibitory concentrations of tobramycin induces significant, time-dependent changes in the bacterial proteome as the cells attempt to counteract the antibiotic's effects. nih.gov Proteomic studies in Pseudomonas aeruginosa have revealed a complex adaptive response. nih.govnih.gov These changes are not random but represent a coordinated strategy for survival. For instance, an immediate response can involve an increase in proteins related to flagellar motility, while a long-term adaptation includes the upregulation of enzymes involved in purine (B94841) synthesis and DNA damage repair. nih.gov
| Protein Category | Observed Change in Response to Tobramycin | Potential Adaptive Function |
| Central Carbon Metabolism | Substantial changes in enzyme expression | Rerouting metabolic pathways to cope with stress nih.gov |
| DNA Repair | Upregulation of repair proteins | Counteracting DNA damage nih.gov |
| Flagellar Motility | Increased expression (immediate response) | Potential role in initial stress response or biofilm formation nih.gov |
| Purine Synthesis | Upregulation (long-term response) | Supporting metabolic needs during adaptation nih.gov |
| Ribosomal Proteins | Decreased abundance (long-term response) | Reflects reduced translational activity nih.gov |
This interactive table outlines key proteomic changes observed in Pseudomonas aeruginosa following treatment with tobramycin, highlighting the bacterium's adaptive strategies. nih.govnih.gov
Beyond altering their internal proteome, bacteria can modulate the intracellular concentration of antibiotics through various mechanisms. A primary strategy is the use of efflux pumps, which are membrane proteins that actively expel toxic compounds from the cell. In P. aeruginosa, Resistance-Nodulation-Division (RND) family transporters, such as the MexEF-OprN system, have been implicated in the efflux of various compounds and can contribute to reduced intracellular accumulation of drugs. dentons.com The study of this compound accumulation in bacterial mutants with deficient or overexpressed efflux pumps can quantify the contribution of these systems to antibiotic tolerance. Furthermore, factors that influence the proton motive force, such as the availability of different metabolic substrates or the presence of other drugs, can also act as modulators of tobramycin accumulation. pknaiklab.in
Applications and Future Prospects of Halotag O2 Tobramycin in Chemical Biology Research
Development of Biosensors for Intracellular Bacterial Environments
Understanding the dynamics of antibiotics within the complex and heterogeneous environment of an infected host cell is a major challenge in infectious disease research. A HaloTag O2 Tobramycin-based system offers a conceptual framework for creating sensitive biosensors to operate within this intracellular space.
Real-Time Monitoring of Antibiotic Concentration within Cells
A significant hurdle in antibiotic development is ensuring the drug reaches its target within the bacterium at a sufficient concentration. Biosensors capable of real-time monitoring can provide invaluable data on drug influx and efflux. A system using HaloTag O2 Tobramycin (B1681333) could be designed to quantify the intracellular concentration of the antibiotic. For instance, bacteria could be engineered to express a tobramycin-binding protein fused to HaloTag. In the presence of a fluorescent HaloTag ligand and free tobramycin, a competitive binding assay could be established, where changes in fluorescence resonance energy transfer (FRET) or fluorescence polarization would correlate with the intracellular tobramycin concentration. This would allow for dynamic measurement of antibiotic accumulation, providing direct insight into how bacteria regulate their internal drug levels. Such approaches are inspired by existing biosensor technologies that have successfully monitored antibiotics like tobramycin in biological fluids. nih.gov
Sensing Bacterial Physiological States (e.g., metabolic activity)
Antibiotics, even at sub-inhibitory concentrations, can act as signaling molecules that profoundly alter bacterial physiology. nih.gov Studies have shown that low concentrations of tobramycin can induce changes in quorum sensing, biofilm formation, and other virulence-related behaviors in pathogens like Pseudomonas aeruginosa. nih.gov A this compound probe could be used to investigate these physiological shifts. By treating bacteria with the conjugate, researchers could use a fluorescent HaloTag ligand to visualize the localization of the antibiotic. Simultaneously, other bacterial proteins involved in metabolic or stress responses could be tagged with different fluorescent reporters. This dual-labeling strategy would enable the direct correlation of antibiotic presence with specific changes in the bacterial proteome or metabolome, revealing how bacteria physiologically respond to the threat of an antibiotic.
High-Throughput Screening for Novel Modulators of Antibiotic Efficacy
The diminishing pipeline of new antibiotics has spurred interest in finding compounds that can enhance the effectiveness of existing drugs. The HaloTag system is well-suited for developing high-throughput screening (HTS) assays to identify such modulators. nih.govnih.gov
Identification of Permeability Enhancers and Potentiators
A primary mechanism of antibiotic resistance is reduced permeability of the bacterial cell envelope. nih.govnih.gov An HTS assay using this compound could be developed to screen for compounds that breach these defenses. In this setup, bacteria expressing an intracellular HaloTag protein would be incubated with a fluorescent this compound ligand. The rate of intracellular fluorescence accumulation would serve as a direct measure of the probe's permeability. A screen of a large chemical library could identify "hits" that significantly increase this rate, flagging them as potential permeability enhancers. nih.gov These compounds could then be developed as adjuvants to be co-administered with tobramycin to overcome resistance.
| Compound ID | Class | Concentration (µM) | Relative Fluorescence Increase (%) |
| Control | (No Enhancer) | - | 100 |
| Cmpd-A | Terpene | 10 | 115 |
| Cmpd-B | Pyrrolidone | 10 | 250 |
| Cmpd-C | Peptide | 10 | 180 |
This interactive table illustrates hypothetical data from a high-throughput screen to identify permeability enhancers. The data shows the percentage increase in intracellular fluorescence (correlating to probe uptake) in the presence of different classes of chemical compounds compared to a control.
Screening for Compounds Affecting Target Engagement Kinetics
Tobramycin functions by binding to the bacterial ribosome and inhibiting protein synthesis. nih.gov Mutations in the ribosome can prevent this binding, leading to high-level resistance. A HaloTag-based assay could screen for molecules that modulate this critical interaction. For this, a key ribosomal protein could be fused to HaloTag and expressed in bacteria. By using a fluorescent this compound ligand, the kinetics of tobramycin binding to its ribosomal target can be measured using techniques like FRET or fluorescence polarization. google.com A high-throughput screen could then identify compounds that, for example, stabilize the binding of tobramycin to a resistant ribosome or accelerate its dissociation, providing novel avenues for therapeutic intervention. The development of such assays is supported by methods designed to assess in-cellulo target engagement for covalent inhibitors. nih.gov
Fundamental Insights into Bacterial Drug Resistance Mechanisms
The this compound probe is a powerful tool for dissecting the molecular underpinnings of antibiotic resistance. Key resistance mechanisms include enzymatic modification of the antibiotic, alteration of the drug target, and active efflux of the drug from the cell. nih.govnih.govmdpi.com By comparing the uptake, localization, and target engagement of this compound in drug-sensitive versus drug-resistant bacterial strains, researchers can pinpoint the specific resistance strategy at play. For example, a significant decrease in intracellular fluorescence in a resistant strain compared to a sensitive one would suggest either reduced permeability or the action of an efflux pump. nih.gov Conversely, if intracellular concentrations are similar but the probe fails to co-localize with ribosomes in the resistant strain, it would point towards target modification as the primary resistance mechanism. nih.gov Recent studies have highlighted the parallel evolution of tobramycin resistance in different bacterial species, often involving mutations in genes not directly targeted by the antibiotic, such as fusA1 and ptsP. biorxiv.org A HaloTag-based approach could be instrumental in studying the functional consequences of these and other novel resistance mutations.
| Bacterial Strain | Resistance Mechanism | Intracellular Signal (RFU) | Ribosomal Co-localization |
| Wild-Type (Sensitive) | None | 15,000 | High |
| Resistant Strain A | Efflux Pump Overexpression | 2,500 | Low |
| Resistant Strain B | Ribosomal Methylation | 14,500 | Very Low |
| Resistant Strain C | Enzymatic Modification | 14,800 | Low |
This interactive table presents hypothetical results from an experiment comparing the behavior of a fluorescent this compound probe in different bacterial strains. The data helps differentiate between resistance mechanisms based on intracellular signal intensity and co-localization with the ribosomal target.
Visualization of Impaired Drug Uptake in Resistant Strains
A primary mechanism of resistance to antibiotics like tobramycin is the reduced accumulation of the drug inside the bacterial cell. This can be due to changes in membrane permeability or the activity of efflux pumps. The Bacterial Chloroalkane Penetration Assay (BaCAPA) leverages the HaloTag system to directly measure and visualize the accumulation of small molecules in bacteria. biorxiv.org
In this assay, bacteria are genetically engineered to express the HaloTag protein in their cytoplasm or periplasm. biorxiv.org When these bacteria are exposed to this compound, the tobramycin conjugate enters the cell and forms a covalent bond with the intracellular HaloTag protein. The extent of this binding is inversely proportional to the number of available HaloTag active sites. To quantify this, a fluorescent HaloTag ligand is added in a subsequent "chase" step. A high level of drug accumulation results in fewer available HaloTag sites for the fluorescent ligand to bind, leading to a low fluorescence signal. Conversely, a weak fluorescence signal indicates low drug accumulation.
By applying this method to both antibiotic-susceptible and resistant bacterial strains, researchers can quantitatively compare drug uptake. A significantly higher fluorescence signal in the resistant strain compared to the susceptible strain provides direct evidence of impaired drug accumulation, a key resistance mechanism. biorxiv.org This technique allows for a compartmental analysis, distinguishing between permeation across the outer and inner membranes by localizing the HaloTag protein to either the periplasm or the cytoplasm. biorxiv.org
Characterization of Ribosomal Modifications Leading to Resistance
Tobramycin belongs to the aminoglycoside class of antibiotics, which function by binding to the A site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. nih.gov This binding disrupts protein synthesis, leading to bacterial cell death. nih.gov A common resistance strategy involves the enzymatic modification of the rRNA or ribosomal proteins, which prevents the antibiotic from binding effectively. nih.gov
This compound can be used as an affinity probe to isolate and characterize these drug-target interactions. By fusing the HaloTag protein to specific ribosomal proteins, researchers can create tagged ribosomes within living bacteria. nih.gov When these cells are treated with this compound, the drug binds to its ribosomal target. After cell lysis, the entire ribosome-tobramycin complex can be purified from the cellular milieu using HaloTag affinity resins. Subsequent analysis of the purified components using mass spectrometry (for proteins) or sequencing (for rRNA) can reveal modifications or mutations that confer resistance. This approach allows for the specific capture of ribosomes that are actively engaged with the drug, providing a clear picture of the molecular basis for resistance at the site of action.
Advanced Chemical Biology Tools for Targeted Perturbation
The versatility of the HaloTag platform extends beyond imaging and pull-down assays. The ability to conjugate a wide array of functional molecules to the HaloTag ligand allows for the development of sophisticated tools for probing and manipulating biological processes in bacteria.
Light-Mediated Functional Modulation (e.g., photosensitization, if applicable to the O2 linker)
Light offers a high degree of spatiotemporal control for activating biological probes. While the O2 linker in this compound, which consists of two ethylene (B1197577) glycol repeats, is not inherently photosensitive, the HaloTag platform itself is highly amenable to photobiology applications. promega.ca Researchers can synthesize custom HaloTag ligands where a photosensitizer molecule is attached to the chloroalkane linker instead of tobramycin.
When such a ligand binds to a HaloTag fusion protein expressed in a specific bacterial compartment, subsequent irradiation with light of a specific wavelength can trigger the production of reactive oxygen species (ROS). This allows for targeted photoablation of cells or the light-induced inactivation of specific proteins. Although direct light-mediated modulation using the standard this compound has not been reported, the creation of a "photo-tobramycin" by incorporating a photolabile caging group is conceptually feasible. Such a tool would allow researchers to release active tobramycin at a specific time and location within a bacterial population, enabling precise studies of its immediate effects on cellular processes.
Applications in Protein-Protein Interaction Mapping in Bacterial Contexts
Understanding the network of protein interactions that are affected by an antibiotic can reveal novel drug targets and resistance mechanisms. The HaloTag system, particularly through methods like HaloTag-based affinity purification-mass spectrometry (HaloMS), provides a powerful tool for mapping these interaction networks. biorxiv.orgresearchgate.net
In a potential application, a bacterial protein suspected of being involved in a tobramycin-related pathway can be expressed as a HaloTag fusion and immobilized on a surface. researchgate.net A lysate from bacteria treated with tobramycin could then be passed over this immobilized "bait" protein. Proteins from the lysate that interact with the bait protein would be captured and subsequently identified by mass spectrometry.
Furthermore, this compound can be used to investigate how the presence of the drug modulates these interactions. For example, one could compare the protein interactome of a key ribosomal protein in the presence and absence of this compound. Changes in the interaction profile would highlight pathways that are perturbed by the drug's binding to the ribosome, offering a systems-level view of the antibiotic's mechanism of action and its downstream consequences. hilarispublisher.com
Comparative Studies with Other Bioorthogonal Chemistries in Bacterial Research
The HaloTag system is one of several bioorthogonal chemistries used in biological research. Its performance and utility are often compared with other methods, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) and RNA aptamer-based systems. nih.gov
A key advantage of the HaloTag system is the highly specific and rapid covalent bond formation between the protein tag and its ligand under physiological conditions. promega.ca A universal, organelle-targetable system based on HaloTag technology has been developed to directly compare the reactivity, specificity, and stability of different bioorthogonal reagents within various subcellular compartments of living cells. nih.gov This platform could be used to directly compare the in-cell labeling efficiency of this compound against a tobramycin molecule functionalized with an azide (B81097) or alkyne for click chemistry. Such a study would provide valuable data on which technique offers better signal-to-noise, faster kinetics, and lower perturbation in a live bacterial cell.
The this compound system, which targets a protein tag, can also be contrasted with techniques like the IMAGE tag system. The IMAGE tag approach uses an array of tobramycin-binding RNA aptamers to visualize RNA transcripts. frontiersin.orgnih.gov While both use a tobramycin derivative, their targets are fundamentally different: this compound probes the function and location of a tagged protein, whereas IMAGE tags report on the location of a specific RNA molecule. This makes the two methods complementary, with HaloTag being suited for proteomics-level investigations and IMAGE tags being tailored for transcriptomics.
Data Tables
Table 1: Research Applications of this compound
| Application Area | Technique | Experimental Outline | Expected Outcome |
| Drug Uptake Visualization | Bacterial Chloroalkane Penetration Assay (BaCAPA) | Express cytoplasmic HaloTag in susceptible and resistant bacteria. Pulse with this compound, then chase with a fluorescent HaloTag ligand. Measure cellular fluorescence. | Resistant strains exhibit higher fluorescence, quantitatively demonstrating impaired drug uptake. |
| Ribosomal Resistance | Affinity Purification | Express HaloTag-fused ribosomal proteins. Treat with this compound. Lyse cells and purify complexes on HaloTag affinity resin. Analyze purified RNA/proteins. | Identification of specific ribosomal modifications (e.g., methylation) or mutations that prevent tobramycin binding. |
| Protein Interaction Mapping | HaloTag-based Affinity Purification-Mass Spectrometry (HaloMS) | Immobilize a HaloTag-fused "bait" protein. Apply bacterial lysate from cells treated with this compound. Identify captured "prey" proteins by mass spectrometry. | Mapping of protein interaction networks that are modulated by tobramycin's presence at its target site. |
Table 2: Compound Names Mentioned
Challenges, Limitations, and Future Trajectories
Optimizing HaloTag O2 Tobramycin (B1681333) Conjugates for Broad-Spectrum Bacterial Permeability
A primary challenge in the use of probes like HaloTag O2 Tobramycin is ensuring their efficient entry into a wide range of bacteria, particularly Gram-negative species which possess a formidable outer membrane. acs.orgresearchgate.net The effectiveness of the conjugate is contingent on the tobramycin moiety's ability to permeate this barrier to reach its intracellular target—the ribosome—and the HaloTag ligand's ability to access the expressed HaloTag protein. nih.govbiorxiv.org
Research has shown that conjugating tobramycin to other molecules, such as peptides or siderophores, can enhance its uptake by exploiting bacterial transport systems. nih.govumanitoba.ca For instance, some tobramycin conjugates are designed to act as "Trojan horses," using bacterial iron uptake pathways to gain entry. umanitoba.ca Similarly, amphiphilic tobramycin conjugates have been shown to disrupt the outer membrane, thereby sensitizing bacteria to other antibiotics. acs.org
Table 1: Research Findings on HaloTag and Tobramycin Conjugates
| Research Area | Key Finding | Significance | Source(s) |
|---|---|---|---|
| Bacterial Permeability | Conjugating tobramycin to siderophore ligands or amphiphilic molecules can enhance its uptake in Gram-negative bacteria by exploiting specific transport systems or disrupting the outer membrane. | Overcomes a major mechanism of antibiotic resistance, allowing the drug to reach its intracellular target. | acs.orgumanitoba.ca |
| Labeling Specificity | The HaloTag system forms a highly specific and irreversible covalent bond with its ligand, allowing for precise labeling of fusion proteins with minimal off-target effects in complex cellular environments. | Enables high-fidelity imaging and tracking of specific proteins without significant background noise from non-specific binding. | acs.orgnih.govpromega.com |
| Live-Cell Imaging | HaloTag technology is well-suited for live-cell imaging, including super-resolution microscopy, as the ligands are often cell-permeable and the bond is stable under physiological conditions. | Allows for the dynamic study of protein localization, trafficking, and interactions in real-time within living bacteria. | researchgate.netacs.org |
| Antibiotic Synergy | Certain tobramycin conjugates, while inactive on their own, can synergize with other antibiotics like rifampicin (B610482) and novobiocin, effectively restoring their activity against resistant strains. | Provides a strategy to combat multidrug-resistant bacteria by potentiating the effects of existing "legacy" antibiotics. | acs.orgnih.gov |
| Compartmental Analysis | By directing HaloTag protein to either the cytoplasm or periplasm, it is possible to analyze the permeation of molecules across individual bacterial membranes. | Offers a sophisticated method to dissect the specific barriers that a drug molecule must cross to reach its site of action. | biorxiv.org |
Addressing Potential Off-Target Interactions and Phototoxicity in Live-Cell Experiments
Live-cell imaging using fluorescent probes is not without its complications. A significant concern is phototoxicity, where intense light used for excitation can generate reactive oxygen species (ROS) that damage or kill the cells being observed. pknaiklab.in This is particularly relevant for long-term imaging experiments designed to track bacterial processes over time. Mitigating phototoxicity requires careful optimization of imaging parameters, such as minimizing laser power and exposure times, and selecting fluorophores with high quantum yields and photostability to maximize signal while minimizing light-induced stress. acs.org
Another potential issue is off-target interactions, where the this compound conjugate might bind to cellular components other than the intended HaloTag fusion protein. While the HaloTag-ligand interaction itself is highly specific, the tobramycin moiety could interact with other cellular structures, potentially leading to artifacts in localization or cellular response. acs.orghilarispublisher.com Computational methods and systematic kinetic analyses can help in selecting or engineering enzyme-ligand pairs with minimal nonspecific interactions, thereby improving the reliability of experimental data. nih.govmuni.cz
Development of Multiplexed Labeling Strategies for Complex Biological Systems
Biological processes rarely occur in isolation. Understanding the interplay between different proteins and pathways requires the ability to visualize multiple components simultaneously. This can be achieved through multiplexed labeling, using several orthogonal protein tagging systems in the same cell. nih.gov For example, HaloTag can be used in conjunction with other systems like SNAP-tag, allowing for two or more proteins to be labeled with different colored fluorophores. nih.gov
The future development of this compound will involve its integration into such multiplexed systems. promega.com This would enable researchers to, for instance, track a tobramycin-targeted ribosomal protein with one color while simultaneously observing a protein involved in the bacterial stress response in another color. The main challenge in this area is ensuring the "orthogonality" of the labeling systems—that is, the ligand for one tag does not cross-react with the other. nih.gov Expanding the toolkit of bio-orthogonal chemistries and developing new tags with faster labeling kinetics and smaller sizes will be crucial for advancing these complex imaging experiments. nih.gov
Integration with Complementary Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of how this compound affects bacteria, imaging data must be integrated with other large-scale datasets, a practice central to systems biology. Techniques like proteomics, transcriptomics, and genomics can provide a global snapshot of the cellular state.
For example, live-cell imaging might reveal that this compound localizes to specific subcellular regions under certain conditions. researchgate.net This spatial information can be correlated with transcriptomic data (RNA-seq) to see which genes are up- or down-regulated in response to the conjugate. This integrated approach could reveal novel resistance mechanisms or stress response pathways that are activated by tobramycin. Combining imaging with proteomics could identify other proteins that co-localize or interact with the tobramycin-bound target, providing a more complete picture of its mechanism of action. acs.orghilarispublisher.com
Translation of Mechanistic Discoveries into Next-Generation Chemical Biology Probes
The insights gained from using first-generation probes like this compound will inevitably guide the design of improved, next-generation tools. nih.gov A key area of development is the creation of "fluorogenic" or "turn-on" probes. nih.gov These are ligands that are non-fluorescent until they bind to their HaloTag target, at which point they undergo a conformational change that activates their fluorescence. nih.gov This strategy dramatically reduces background noise from unbound probes, eliminating the need for wash steps and enabling more sensitive detection.
Future probes could also be designed with enhanced photophysical properties, such as brightness and photostability, or be optimized for advanced super-resolution microscopy techniques that allow for imaging beyond the diffraction limit of light. acs.orghershbhargava.com Furthermore, the modular nature of the HaloTag system allows for the tobramycin component to be replaced with other antibiotics or small molecules, creating a versatile platform for studying a wide range of drug-target interactions and for developing novel theranostic agents that combine diagnostic imaging with therapeutic action. nih.gov
Q & A
Basic Research Questions
Q. What is the optimal protocol for conjugating Tobramycin to the HaloTag O2 Ligand in protein-drug interaction studies?
- Methodological Answer : The HaloTag O2 Ligand contains a succinimidyl ester group that reacts with primary amines under physiological conditions (pH 7–9). For conjugation, dissolve Tobramycin (amino group-containing antibiotic) in anhydrous DMSO or PBS (pH 8.0) and incubate with the HaloTag O2 Ligand at a molar ratio of 1:1.5 (ligand:drug) for 2 hours at 25°C. Monitor reaction completion via HPLC using a C18 column (0.1% TFA in water and acetonitrile gradient) to separate unreacted components .
Q. How do you validate covalent bond formation between the HaloTag O2 Ligand and Tobramycin?
- Methodological Answer : Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the molecular weight shift corresponding to the conjugated product. Alternatively, perform SDS-PAGE with fluorescent HaloTag ligands (e.g., TMR-Star) to visualize successful fusion protein labeling, followed by Western blotting with anti-Tobramycin antibodies .
Q. What experimental controls are essential when studying cellular uptake of HaloTag O2-Tobramycin conjugates?
- Methodological Answer : Include (i) a HaloTag-expressing cell line without ligand treatment (background control), (ii) free Tobramycin (to distinguish passive diffusion from HaloTag-mediated uptake), and (iii) a non-reactive HaloTag ligand (e.g., HaloTag Amine O2 Ligand) to confirm specificity. Quantify intracellular Tobramycin via LC-MS/MS or fluorescence microscopy if using fluorophore-conjugated ligands .
Q. How do you assess the stability of HaloTag O2-Tobramycin conjugates in serum-containing media?
- Methodological Answer : Incubate conjugates in 10% FBS-supplemented media at 37°C for 24–72 hours. Analyze aliquots at intervals using size-exclusion chromatography (SEC-HPLC) to detect degradation products. Compare activity against a reference standard (e.g., unconjugated Tobramycin) via bacterial inhibition assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in cellular uptake efficiency of HaloTag O2-Tobramycin across different cell lines?
- Methodological Answer : Systematically evaluate (i) HaloTag fusion protein expression levels (via flow cytometry or Western blot), (ii) ligand accessibility (using cell-permeable vs. impermeable fluorescent ligands), and (iii) endocytic pathway inhibitors (e.g., chloroquine for lysosomal escape). Apply kinetic modeling to distinguish binding affinity (Kd) from internalization rates .
Q. What methods enable quantification of Tobramycin release kinetics from HaloTag O2 conjugates in live-cell imaging studies?
- Methodological Answer : Use Förster Resonance Energy Transfer (FRET)-based probes, where Tobramycin is linked to a quencher via a cleavable spacer. Alternatively, employ fluorescently labeled HaloTag ligands (e.g., JF646) and track signal loss over time using time-lapse microscopy. Validate with LC-MS/MS measurements of released Tobramycin .
Q. How to design a dual-labeling experiment combining HaloTag O2-Tobramycin with another HaloTag ligand (e.g., fluorescent probe) for real-time tracking?
- Methodological Answer : Express two HaloTag fusion proteins with distinct subcellular localization signals. Sequentially label with HaloTag O2-Tobramycin (cell-impermeable, 1-hour incubation) and a cell-permeable fluorescent ligand (e.g., TMR-Star, 15-minute incubation). Use spectral unmixing or lifetime-based multiplexing to distinguish signals .
Q. What analytical techniques resolve batch-to-batch heterogeneity in HaloTag O2-Tobramycin conjugate synthesis?
- Methodological Answer : Implement orthogonal characterization: (i) SEC-HPLC for aggregate detection, (ii) capillary electrophoresis for charge heterogeneity, and (iii) bacterial growth inhibition assays (MIC90) to confirm bioactivity. Use Design of Experiments (DoE) to optimize reaction conditions (pH, temperature, molar ratios) .
Q. How can in vivo studies optimize dosing regimens for HaloTag O2-Tobramycin in bacterial infection models?
- Methodological Answer : In animal models, use fluorescent ligands (e.g., near-infrared dyes) to track conjugate biodistribution via IVIS imaging. Correlate with serum Tobramycin levels measured via enzyme immunoassay (lower limit: 0.6 mg/L). Adjust dosing based on pharmacokinetic parameters (t½, AUC) and bacterial load in target tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
